2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-2-yl)pyrimidin-4-ol
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Overview
Description
2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-2-yl)pyrimidin-4-ol is a complex organic compound that features a unique combination of functional groups, including oxadiazole, pyrimidine, and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-2-yl)pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The resulting oxadiazole intermediate is then subjected to further functionalization to introduce the dimethoxyphenyl and pyridinyl groups. The final step involves the formation of the pyrimidin-4-ol moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must be carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-2-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole monohydrate
- 2-(3,4-Dimethoxyphenyl)-N-[(3-methyl-2-thienyl)methyl]ethanamine
- 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridylmethylthio]-1H-1,3-benzodiazole
Uniqueness
2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-2-yl)pyrimidin-4-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring, in particular, is associated with a range of biological activities, making this compound a valuable target for drug development and other scientific research applications.
Properties
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-27-12-6-7-13(16(9-12)28-2)19-24-18(29-25-19)11-30-20-22-15(10-17(26)23-20)14-5-3-4-8-21-14/h3-10H,11H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPZCLANABXIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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